molecular formula C20H27N3O3 B6578584 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine CAS No. 1105227-12-0

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine

Cat. No.: B6578584
CAS No.: 1105227-12-0
M. Wt: 357.4 g/mol
InChI Key: GITANAQJAOBQST-UHFFFAOYSA-N
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Description

3-[5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine is a novel organic compound known for its potential applications in various scientific fields such as chemistry, biology, and medicine. The compound features a 1,3,4-oxadiazole ring, which is a significant moiety due to its pharmacological properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine can be achieved through a multi-step process. The first step typically involves the preparation of 1-(2-methoxybenzoyl)piperidine. This intermediate can be synthesized by acylation of piperidine with 2-methoxybenzoyl chloride in the presence of a base like pyridine.

In a separate reaction, 2,2-dimethylpropylhydrazine can be reacted with carbon disulfide to form the corresponding dithiocarbazate, which then undergoes cyclization in the presence of a dehydrating agent to form 5-(2,2-dimethylpropyl)-1,3,4-oxadiazole.

The final step involves coupling the oxadiazole derivative with the 1-(2-methoxybenzoyl)piperidine using a suitable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to obtain the target compound.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it would likely involve optimization of the above synthetic route on a larger scale, ensuring higher yield and purity through refining reaction conditions and using efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound's oxadiazole ring and piperidine moiety can undergo oxidation and reduction reactions, respectively.

  • Substitution Reactions: Both aromatic substitution on the benzoyl group and nucleophilic substitution on the oxadiazole ring are feasible.

  • Condensation and Cyclization: Potential for further modification through condensation reactions with appropriate aldehydes or ketones.

Common Reagents and Conditions:

  • Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: Utilizing halogens or electrophiles for aromatic substitution, with conditions like heating or using Lewis acids.

Major Products Formed: Depending on the reaction type, derivatives with additional functional groups on the benzoyl or oxadiazole rings are commonly formed. For instance, oxidation may lead to carboxylic acid derivatives, while substitution might yield halogenated benzoyl derivatives.

Scientific Research Applications

Chemistry: Used as a precursor or building block for synthesizing more complex molecules due to its reactive oxadiazole ring and piperidine moiety.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects, given the known bioactivity of oxadiazole derivatives.

Medicine: Exploring its therapeutic potential, particularly as a candidate for developing new pharmaceuticals targeting specific molecular pathways, owing to its unique structural features.

Industry: Applied in materials science for the development of novel polymers or as an additive in specialty chemicals.

Mechanism of Action

The mechanism by which 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to bind with biological macromolecules through hydrogen bonding and π-π interactions, potentially affecting the target's function. The compound's methoxybenzoyl group can enhance its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

  • 3-[5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-benzoylpiperidine: Lacks the methoxy group, affecting its pharmacokinetic profile.

  • 3-[5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-fluorobenzoyl)piperidine: Fluorine substitution can alter its reactivity and biological activity.

Uniqueness: The presence of a methoxy group on the benzoyl ring in 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine differentiates it from similar compounds, potentially enhancing its bioavailability and specific interaction with biological targets, leading to unique pharmacological properties.

Properties

IUPAC Name

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)12-17-21-22-18(26-17)14-8-7-11-23(13-14)19(24)15-9-5-6-10-16(15)25-4/h5-6,9-10,14H,7-8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITANAQJAOBQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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